molecular formula C16H17NO4 B2930078 6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 445260-21-9

6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2930078
CAS No.: 445260-21-9
M. Wt: 287.315
InChI Key: VLXCELORZFJXKB-UHFFFAOYSA-N
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Description

“6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the CAS Number: 445260-21-9 . It has a molecular weight of 287.32 . The IUPAC name for this compound is 6-[(4-acetylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid . The compound is used for research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO4/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16(20)21/h2-3,6-9,13-14H,4-5H2,1H3,(H,17,19)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 287.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Transformations

Research has demonstrated methods for synthesizing and transforming cyclohexene derivatives, offering foundational knowledge for understanding and utilizing 6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid in scientific contexts. For instance, the Curtius rearrangement of cyclohex-3-ene carboxylic acid has been described, achieving synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates in good chemical yields, leading to useful cyclohexylamino building blocks through iodination, epoxidation, and ring epoxide opening (Gómez-Sánchez & Marco-Contelles, 2005).

Functionalized Cycloalkene Synthesis

Another study highlights the diastereoselective synthesis of a functionalized cyclohexene skeleton, utilizing L-serine as a starting material and employing ring-closing metathesis as a key step. This approach underscores the versatility and potential of cyclohexene derivatives for various scientific applications (Cong & Yao, 2006).

Chemical Reactivity and Inhibition Studies

Further research explores the reactivity of cyclohexene analogues, investigating their potential as inhibitors and their interactions with biological targets. For example, cyclohexene analogues of gamma-aminobutyric acid have been studied for their ability to inactivate and inhibit gamma-aminobutyric acid aminotransferase, revealing insights into their binding orientations and inhibitory properties (Choi & Silverman, 2002).

Photoremovable Protecting Groups

In organic synthesis and biochemistry, cyclohexene derivatives have been examined as photoremovable protecting groups for carboxylic acids, demonstrating their utility in the controlled release of active compounds upon irradiation, which could have implications for the design of caged compounds (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Novel Intramolecular Cyclization

The anodic oxidation of enol acetates has been explored, leading to novel intramolecular cyclization products, such as cyclohexenyl ketones, through electrophilic attack. This research provides a pathway for synthesizing structurally complex cyclohexene derivatives, contributing to the development of new synthetic methodologies (Shono, Nishiguchi, Kashimura, & Okawa, 1978).

Safety and Hazards

The compound is intended for research and development use only, or directly under the supervision of a technically qualified individual . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16(20)21/h2-3,6-9,13-14H,4-5H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXCELORZFJXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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